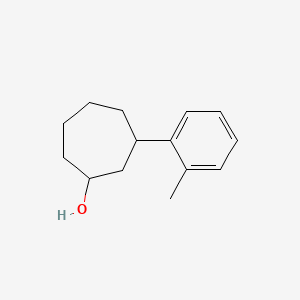

3-(2-Methylphenyl)cycloheptan-1-ol

Vue d'ensemble

Description

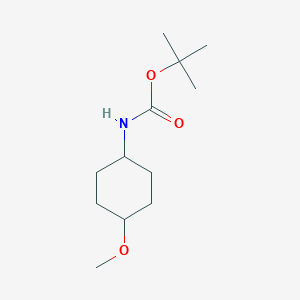

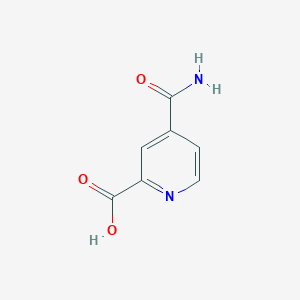

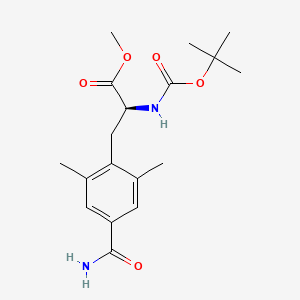

“3-(2-Methylphenyl)cycloheptan-1-ol” is a chemical compound with the CAS Number: 1340452-74-5 . It has a molecular weight of 204.31 .

Molecular Structure Analysis

The molecular formula of “3-(2-Methylphenyl)cycloheptan-1-ol” is C14H20O . The InChI code is 1S/C14H20O/c1-11-6-2-5-9-14(11)12-7-3-4-8-13(15)10-12/h2,5-6,9,12-13,15H,3-4,7-8,10H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Applications De Recherche Scientifique

Catalytic Aromatization and Chemical Transformations

Research on the aromatization of heptanes and cycloheptane over platinum-alumina catalysts showcases the transformation capabilities of cycloalkanes into aromatic compounds under specific conditions. This process, involving hydrogen at elevated temperatures, results in the formation of toluene alongside products from skeletal isomerization and dehydrocyclization. Such studies indicate the potential of catalytic methods in modifying the structure and properties of cycloalkane-based compounds for industrial applications (Pines & Nogueira, 1981).

Phosphorescent Materials for OLEDs

The synthesis and application of transition-metal phosphors with cyclometalating ligands, including those based on aromatic C-H and azolic N-H fragments, demonstrate the relevance of molecular design in developing high-efficiency phosphorescent materials for organic light-emitting diodes (OLEDs). This area of research emphasizes the role of chemical modifications in tuning photophysical properties and enhancing performance in optoelectronic devices (Chi & Chou, 2010).

Bioavailability and Metabolic Studies

Investigations into the bioavailability and metabolism of compounds, such as tea polyphenols, underscore the importance of understanding how chemical structures influence absorption, distribution, and excretion in biological systems. These studies reveal how modifications in molecular structure can significantly impact the therapeutic and nutritional effects of bioactive compounds (Clifford, van der Hooft, & Crozier, 2013).

Supramolecular Chemistry and Cyclodextrins

The utilization of cyclodextrins in forming inclusion complexes highlights the potential of supramolecular chemistry in enhancing the properties of guest molecules through non-covalent interactions. Such research illustrates the versatility of cyclodextrins in applications ranging from drug delivery to environmental protection, showcasing the broad applicability of molecular encapsulation and modification techniques (Valle, 2004).

Anticarcinogenicity of Organotin(IV) Complexes

The exploration of organotin(IV) complexes in anticarcinogenic and toxicological studies provides an example of how specific chemical modifications can lead to compounds with significant biological activity. This research domain emphasizes the role of chemical structure in determining the biological efficacy and potential therapeutic applications of synthetic compounds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Propriétés

IUPAC Name |

3-(2-methylphenyl)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11-6-2-5-9-14(11)12-7-3-4-8-13(15)10-12/h2,5-6,9,12-13,15H,3-4,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWLGIXNRGBAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)cycloheptan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)

![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)